molecular formula C14H21ClN2O2 B2514717 trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS No. 1951439-14-7

trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B2514717
CAS No.: 1951439-14-7
M. Wt: 284.78
InChI Key: QDXRLZBFPKVDHC-JZKFLRDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride is an organic compound with the molecular formula C14H21ClN2O2. It is commonly used in various industrial applications, including as an additive, surfactant, and catalyst. This compound is also utilized as a raw material in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 5-amino-2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXRLZBFPKVDHC-JZKFLRDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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